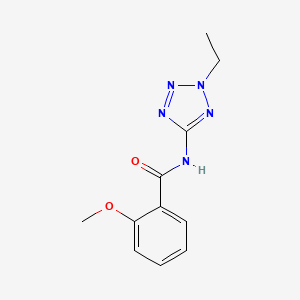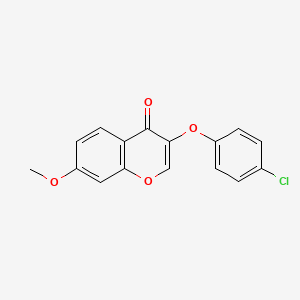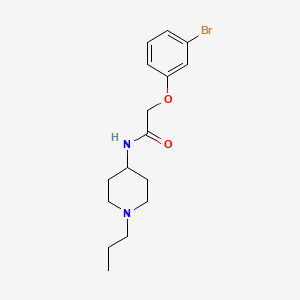
2-(3-bromophenoxy)-N-(1-propyl-4-piperidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-bromophenoxy)-N-(1-propyl-4-piperidinyl)acetamide is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor, which is a target for the treatment of various neurological and psychiatric disorders.
作用機序
The mechanism of action of 2-(3-bromophenoxy)-N-(1-propyl-4-piperidinyl)acetamide involves the inhibition of the dopamine D3 receptor. This receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. By blocking the dopamine D3 receptor, the compound reduces the activity of this pathway, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-bromophenoxy)-N-(1-propyl-4-piperidinyl)acetamide are mainly related to its antagonistic activity on the dopamine D3 receptor. The compound has been shown to reduce the release of dopamine in the mesolimbic pathway, which is associated with the reward system. This effect has been linked to the compound's potential therapeutic effects in addiction and other psychiatric disorders. Additionally, the compound has been shown to have minimal effects on other dopamine receptors, which reduces the risk of unwanted side effects.
実験室実験の利点と制限
One of the main advantages of using 2-(3-bromophenoxy)-N-(1-propyl-4-piperidinyl)acetamide in lab experiments is its high selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor without affecting other dopamine receptors. Additionally, the compound has been shown to have good pharmacokinetic properties, which allows for easy administration and measurement in animal models. However, one limitation of using this compound is its potential toxicity at high doses, which requires careful dosing and monitoring in experiments.
将来の方向性
There are several future directions for the use of 2-(3-bromophenoxy)-N-(1-propyl-4-piperidinyl)acetamide in scientific research. One area of interest is the potential therapeutic use of the compound in addiction and other psychiatric disorders. Further studies are needed to investigate the efficacy and safety of the compound in animal models and clinical trials. Additionally, the compound's selectivity for the dopamine D3 receptor makes it a promising tool for studying the role of this receptor in various neurological and psychiatric disorders. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
合成法
The synthesis of 2-(3-bromophenoxy)-N-(1-propyl-4-piperidinyl)acetamide involves the reaction of 3-bromophenol with propylpiperidine in the presence of a base such as potassium carbonate. The resulting product is then acetylated with acetic anhydride to yield the final compound. The synthesis method is straightforward and can be easily scaled up for large-scale production.
科学的研究の応用
2-(3-bromophenoxy)-N-(1-propyl-4-piperidinyl)acetamide has been extensively used in scientific research as a tool to study the dopamine D3 receptor. It has been shown to be a potent and selective antagonist of this receptor, which is involved in the regulation of reward, motivation, and addiction. The compound has been used to investigate the role of the dopamine D3 receptor in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and drug addiction.
特性
IUPAC Name |
2-(3-bromophenoxy)-N-(1-propylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-2-8-19-9-6-14(7-10-19)18-16(20)12-21-15-5-3-4-13(17)11-15/h3-5,11,14H,2,6-10,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWIWJLGMOURTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)COC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-(1-propylpiperidin-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12H-dibenzo[d,g][1,3]dioxocine](/img/structure/B5699512.png)
![3-(4-chlorophenyl)-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5699520.png)
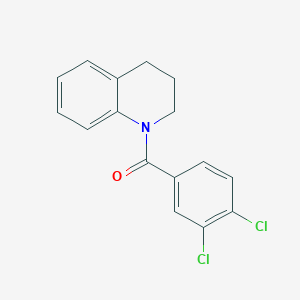
![9-[(4-chlorophenyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5699540.png)

![5-[(3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5699549.png)
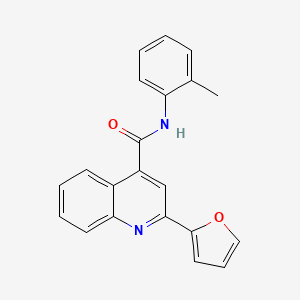
![N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5699563.png)
![N-allyl-3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5699570.png)
![1-[(4-methoxyphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5699573.png)
![2-{[2-chloro-6-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzonitrile](/img/structure/B5699578.png)
